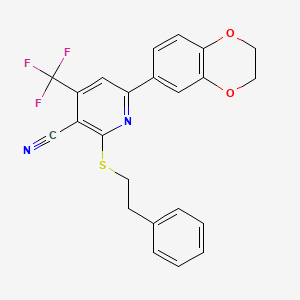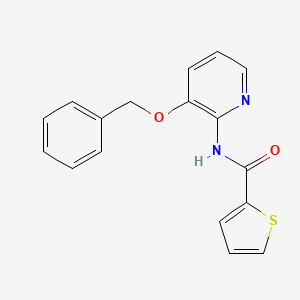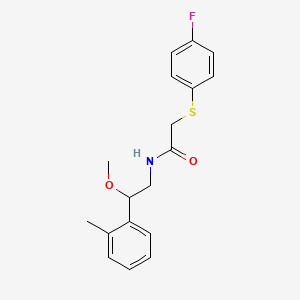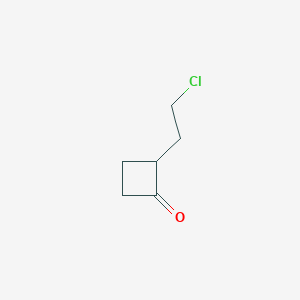
1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with a complex structure. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “this compound” is not provided in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the available sources .Wirkmechanismus
1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This results in an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and leads to an improvement in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which leads to an improvement in mood and behavior. This compound has also been shown to have analgesic properties and to reduce neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is its selectivity for the serotonin transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, this compound has a relatively low potency compared to other SSRIs, which may limit its effectiveness in some cases. Additionally, this compound has a relatively short half-life, which may require frequent dosing in the clinical setting.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol. One potential direction is to explore its potential use in the treatment of other neurological disorders such as bipolar disorder and schizophrenia. Another potential direction is to investigate the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and to optimize its potency and pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves the reaction of 1-(4-bromophenyl)piperazine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol to obtain this compound. The overall yield of this synthesis method is around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, emotion, and behavior. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Safety and Hazards
The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. For “1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol”, the available sources indicate that it may be harmful if swallowed, inhaled, or in contact with skin .
Eigenschaften
IUPAC Name |
1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11(17)10-15-5-7-16(8-6-15)20(18,19)13-4-2-3-12(14)9-13/h2-4,9,11,17H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGOHHVGPGTGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)



![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)
